2-Ethoxy-1-ethynyl-3-fluoro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1-ethynyl-3-fluoro-benzene is an organic compound with the molecular formula C10H9FO It is a derivative of benzene, where the benzene ring is substituted with ethoxy, ethynyl, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-ethynyl-3-fluoro-benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has a fluoro substituent.
Ethoxylation: The ethoxy group can be introduced via a nucleophilic substitution reaction, where an ethoxide ion reacts with the benzene derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-ethynyl-3-fluoro-benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Substitution: The ethoxy group can be a site for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution with bromine would yield a brominated derivative of this compound.
Scientific Research Applications
2-Ethoxy-1-ethynyl-3-fluoro-benzene has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure may make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers or liquid crystals.
Fluorescent Probes: Due to its fluorine content, it can be used in the design of fluorescent probes for imaging and sensing applications.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-ethynyl-3-fluoro-benzene depends on its specific application
Binding to Receptors: It can bind to specific receptors or enzymes, altering their activity.
Electron Donor-Acceptor Interactions: The ethynyl and fluoro groups can participate in electron donor-acceptor interactions, affecting the compound’s reactivity and interactions with other molecules.
Fluorescence: The presence of the fluoro group can enhance the compound’s fluorescence properties, making it useful in imaging applications.
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-3-fluoro-benzene: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
2-Ethynyl-1-fluoro-benzene: Lacks the ethoxy group, which may affect its solubility and reactivity.
3-Fluorostyrene: Contains a vinyl group instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness
2-Ethoxy-1-ethynyl-3-fluoro-benzene is unique due to the combination of its substituents. The presence of both ethoxy and ethynyl groups, along with the fluoro substituent, provides a unique set of chemical properties that can be exploited in various applications. This combination allows for a range of chemical reactions and interactions that are not possible with simpler benzene derivatives.
Properties
Molecular Formula |
C10H9FO |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-ethoxy-1-ethynyl-3-fluorobenzene |
InChI |
InChI=1S/C10H9FO/c1-3-8-6-5-7-9(11)10(8)12-4-2/h1,5-7H,4H2,2H3 |
InChI Key |
XHNOVLHXQUGLQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1F)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.